molecular formula C19H14FN3O2 B2873101 (E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one CAS No. 1164457-60-6

(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one

Cat. No.: B2873101
CAS No.: 1164457-60-6
M. Wt: 335.338
InChI Key: SSOAYCXKDARGSX-JLHYYAGUSA-N
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Description

(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one is an organic compound known for its potential applications in medicinal chemistry. This compound features a conjugated system with a propenone backbone, which is substituted with a 4-fluoroanilino group and a 4-(2-pyrimidinyloxy)phenyl group. The presence of these functional groups imparts unique chemical properties and biological activities to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one typically involves a multi-step process:

    Formation of the Propenone Backbone: This can be achieved through a Claisen-Schmidt condensation reaction between 4-(2-pyrimidinyloxy)benzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Introduction of the Anilino Group: The resulting chalcone intermediate is then subjected to nucleophilic substitution with 4-fluoroaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the double bond in the propenone backbone can yield saturated ketones or alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or signaling pathways.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The mechanism often involves:

    Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Modulation of Signaling Pathways: It can interfere with cellular signaling pathways, leading to altered cell behavior.

    Induction of Apoptosis: In cancer cells, it may induce programmed cell death by activating apoptotic pathways.

Comparison with Similar Compounds

  • (E)-3-(4-chloroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one
  • (E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one

Comparison:

  • Unique Features: The presence of the 4-fluoroanilino group in (E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one imparts distinct electronic properties, influencing its reactivity and biological activity.
  • Reactivity: Fluorine substitution often enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to its chloro or methoxy analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(E)-3-(4-fluoroanilino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-15-4-6-16(7-5-15)21-13-10-18(24)14-2-8-17(9-3-14)25-19-22-11-1-12-23-19/h1-13,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOAYCXKDARGSX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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